

Initial safety and tolerability profile of Zovodotin from Phase 1 trials

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Compound of Interest

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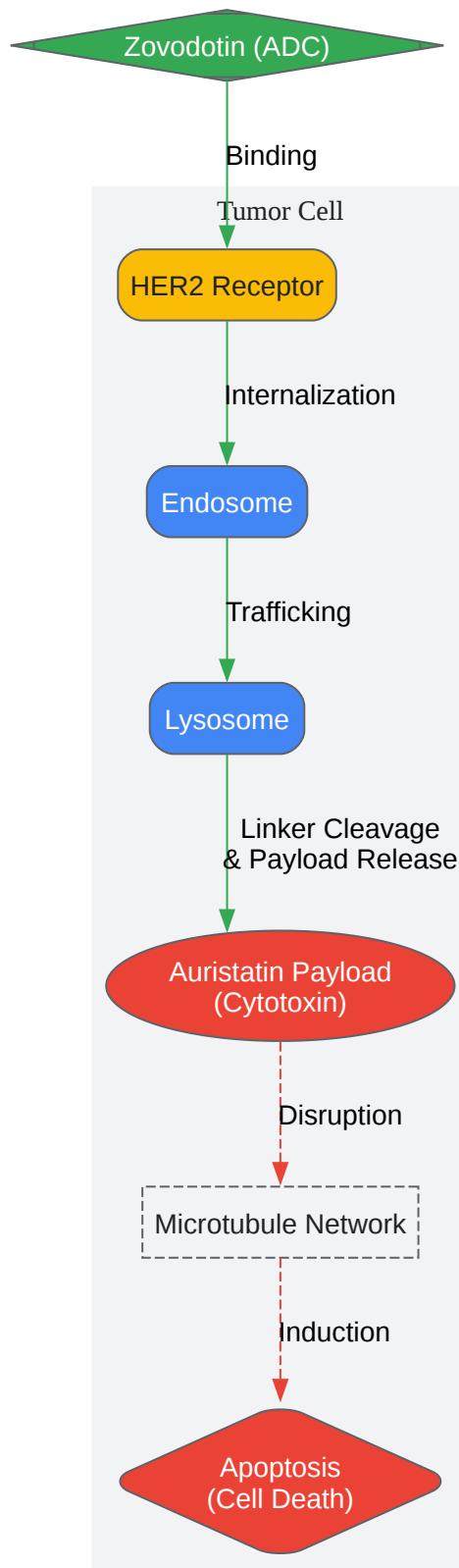
An In-depth Technical Guide on the Initial Safety and Tolerability Profile of **Zovodotin** from Phase 1 Trials

Introduction

Zanidatamab **zovodotin** (also known as ZW49) is an investigational antibody-drug conjugate (ADC) currently under evaluation for the treatment of HER2-expressing solid tumors.^{[1][2]} It is constructed from the humanized bispecific antibody zanidatamab, which targets two distinct epitopes on the HER2 receptor, and a proprietary auristatin cytotoxic payload.^{[3][4][5]} The antibody and payload are connected via a protease-cleavable linker.^{[1][3]} This design facilitates dual HER2 signal blockade, receptor clustering, and potent delivery of the cytotoxic agent to tumor cells.^[5] This document provides a detailed overview of the initial safety and tolerability data from the first-in-human Phase 1 clinical trial (NCT03821233) of **zovodotin**.^{[1][3]}

Mechanism of Action

Zovodotin's mechanism of action is multifaceted. The bispecific antibody component, zanidatamab, binds to two non-overlapping domains (extracellular domains 2 and 4) of the HER2 receptor on the surface of cancer cells.^{[1][5]} This biparatopic binding is designed to enhance receptor internalization.^[5] Following internalization into the cell via an endosome, the ADC is trafficked to the lysosome. Inside the lysosome, the cleavable linker is proteolytically degraded, releasing the auristatin payload.^{[1][5]} The released cytotoxic agent then disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).



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Caption: Mechanism of Action of **Zovodotin**.

Experimental Protocols: Phase 1 Trial

(NCT03821233)

The initial safety and tolerability of **zovodotin** were evaluated in a first-in-human, open-label, multicenter Phase 1 study.[5][6] The trial was designed with two primary parts: a dose-escalation phase and a dose-expansion phase.[1][3]

Primary Objectives:

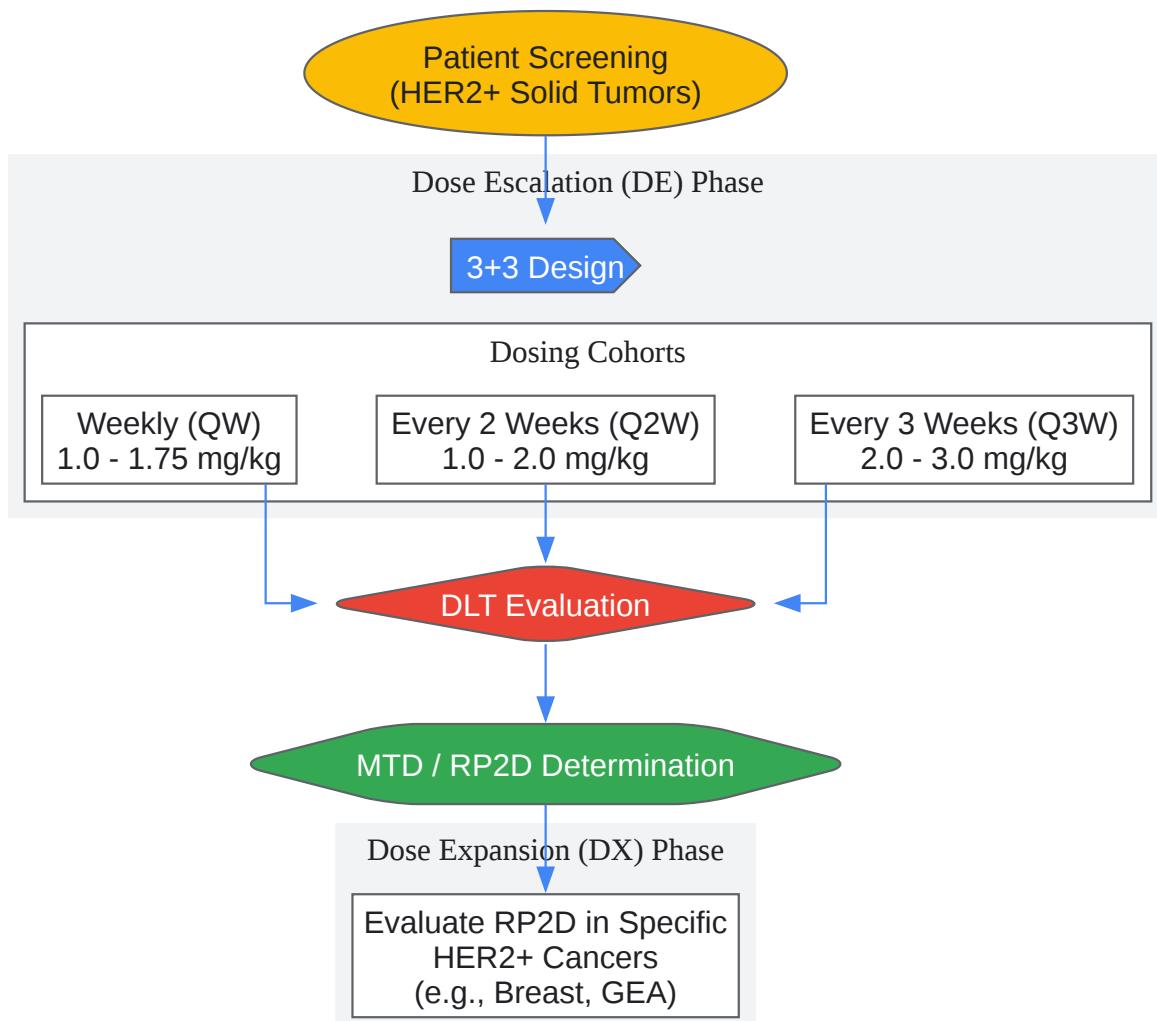
- To characterize the safety and tolerability profile of **zovodotin**.[1][6]
- To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[1][3][6]

Secondary Objectives:

- To evaluate the pharmacokinetic (PK) parameters.[3]
- To assess the preliminary antitumor activity per RECIST 1.1 criteria.[3]

Patient Population: The study enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing or -amplified solid cancers who had progressed on existing approved therapies.[1][5] Eligible patients were required to have an ECOG performance status of 0 or 1.[1] For certain cohorts, prior treatment with agents like trastuzumab, pertuzumab, and fam-trastuzumab deruxtecan (T-DM1) was mandatory.[1] The trial included a diverse range of cancers, with gastric (35%) and breast (15%) being the most common.[3]

Trial Design and Dosing: The dose-escalation phase utilized a classic 3+3 design to evaluate different intravenous (IV) dosing schedules and levels.[1][3] The schedules investigated included weekly (QW), every two weeks (Q2W), and every three weeks (Q3W) regimens.[3] Based on the safety, tolerability, and activity data from this phase, specific doses and schedules were selected for the dose-expansion phase to further evaluate these parameters in specific tumor types.[1][3]



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Caption: Phase 1 Trial Workflow for **Zovodotin**.

Safety and Tolerability Profile

As of a December 19, 2022 data cutoff, 66 patients had been treated in the selected dose escalation and expansion cohorts (1.25 mg/kg QW, 1.5 mg/kg QW, and 2.5 mg/kg Q3W).[3] The overall safety profile of **zovodotin** was found to be manageable.[1][4][6]

Treatment-Related Adverse Events (TRAEs)

The majority of TRAEs were Grade 1 or 2 in severity.[2][4] The overall incidence of TRAEs was 91%.^[3] The most frequently reported TRAEs ($\geq 20\%$) were keratitis (inflammation of the cornea), alopecia (hair loss), and diarrhea.^[3] No treatment-related deaths or cases of interstitial lung disease (ILD)/pneumonitis were reported.^{[1][3]}

Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs)

Adverse Event	Incidence (Any Grade)	Reference
Keratitis	44%	[3]
Alopecia	26%	[3]
Diarrhea	24%	[3]

Data from selected cohorts (n=66) as of Dec 19, 2022.^[3]

Grade 3 or higher TRAEs occurred in 21% of patients, with serious TRAEs reported in 6% of patients.^[3] Grade 4 events were infrequent and included infusion-related reaction and decreased neutrophil count.^{[2][4]}

Dose-Limiting Toxicities (DLTs)

Seven DLTs were observed across the dose-escalation cohorts.^[3] These toxicities were crucial in guiding dose selection. Notably, the 1.5 mg/kg QW regimen was closed due to the frequency of DLTs and necessary dose modifications.^[3] The maximum tolerated dose (MTD) was not reached in the study.^{[1][6]}

Table 2: Observed Dose-Limiting Toxicities (DLTs)

Dosing Regimen	Number of DLTs	DLT Event Description	Reference
1.75 mg/kg QW	1	Grade 2 Keratitis	[1]
1.5 mg/kg QW	4	3 x Grade 2 Keratitis, 1 x Grade 3 Diarrhea	[3]
1.25 mg/kg QW	2	Grade 3 Blurred Vision, Grade 3 Infusion-Related Reaction	[3]

| 2.5 mg/kg Q3W | 1 | Grade 2 Keratitis | [1][3] |

Recommended Phase 2 Dose (RP2D)

Based on a comprehensive evaluation of the safety, tolerability, pharmacokinetic, and preliminary efficacy data, the 2.5 mg/kg Q3W regimen was selected as the RP2D for further clinical development.[3] This regimen demonstrated a manageable safety profile and encouraging antitumor activity in heavily pretreated patients.[3][6]

Table 3: Safety Profile Comparison of Key Regimens

Metric	1.25 mg/kg QW (n=18)	1.5 mg/kg QW (n=18)	2.5 mg/kg Q3W (n=30)	Reference
Any-Grade TRAE Incidence	78% (14/18)	100% (18/18)	93% (28/30)	[3]
Dose Reductions due to TRAEs	-	-	21% (overall)	[1]
Discontinuations due to TRAEs	-	-	8 patients (overall)	[3]
Serious TRAEs	-	-	6% (overall)	[3]

Data as of Dec 19, 2022.[\[3\]](#) Some data points are for the overall population as specific cohort breakdowns were not available.

Conclusion

The initial data from the Phase 1 trial of **zovodotin** (ZW49) indicate a manageable safety and tolerability profile in patients with heavily pretreated HER2-positive solid cancers.[\[1\]](#)[\[2\]](#) The most common treatment-related adverse events were keratitis, alopecia, and diarrhea, which were mostly low-grade.[\[3\]](#) Dose-limiting toxicities, primarily ocular, were identified and informed the selection of the recommended Phase 2 dose.[\[3\]](#) The regimen of 2.5 mg/kg administered every three weeks was identified as the RP2D, demonstrating a favorable balance of safety and preliminary antitumor activity, supporting its continued investigation in further clinical trials.[\[3\]](#)

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